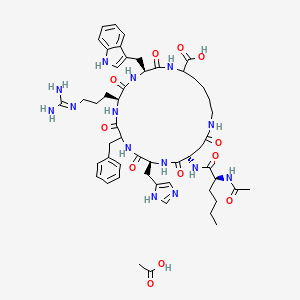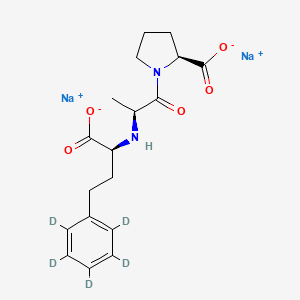
Imiquimod maleate
Übersicht
Beschreibung
Imiquimod maleate is a synthetic compound belonging to the imidazoquinoline family. It is primarily known for its role as an immune response modifier. This compound is used topically to treat various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . The compound works by stimulating the body’s immune system to fight against these conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imiquimod involves several steps. One common method starts with the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to form 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide. This intermediate is then converted to a 4-chloro derivative, followed by the formation of a 4-iodo derivative. The final step involves the conversion of this intermediate to imiquimod, which is then purified via its maleate salt .
Industrial Production Methods: Industrial production of imiquimod maleate typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Imiquimod undergoes various chemical reactions, including:
Oxidation: Conversion of 1-isobutyl-1H-imidazo[4,5-c]quinoline to its N-oxide derivative.
Substitution: Formation of 4-chloro and 4-iodo derivatives from the N-oxide intermediate.
Common Reagents and Conditions:
Oxidation: Peracetic acid in toluene or a combination of formic acid and peracetic acid.
Substitution: Halogenating agents such as chlorine and iodine.
Major Products:
Oxidation: 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide.
Substitution: 4-chloro and 4-iodo derivatives, leading to the final product, imiquimod.
Wissenschaftliche Forschungsanwendungen
Imiquimod maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazoquinolines.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Extensively used in dermatology for treating skin conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis. .
Industry: Utilized in the development of topical formulations and drug delivery systems.
Wirkmechanismus
Imiquimod maleate exerts its effects by activating the immune system. It acts as an agonist for toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), leading to the activation of nuclear factor-kappa B (NF-κB). This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response. Additionally, imiquimod induces apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) proteins .
Vergleich Mit ähnlichen Verbindungen
Resiquimod: Another imidazoquinoline with similar immune-modulating properties but broader applications.
Tilorone: An antiviral agent with immune-modulating effects, though structurally different from imiquimod.
Imiquimod maleate stands out due to its specific mechanism of action and its effectiveness in treating various dermatological conditions.
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFLNAOJRNEDV-BTJKTKAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-6-thiophen-2-yl-1H-pyrimidin-4-one](/img/structure/B8069331.png)






![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,40S,46S,53S)-37-[(2S)-butan-2-yl]-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8069386.png)
